An In-depth Technical Guide to 2-Bromo-4-chlorophenol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromo-4-chlorophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-chlorophenol, a halogenated organic compound with significant applications as a chemical intermediate in the agrochemical and pharmaceutical industries. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format for technical audiences.
Chemical Structure and Identifiers
2-Bromo-4-chlorophenol is an aromatic compound characterized by a phenol ring substituted with a bromine atom at position 2 and a chlorine atom at position 4 relative to the hydroxyl group.[1] This substitution pattern is crucial to its reactivity and utility as a precursor in organic synthesis.
Table 1: Chemical Identifiers for 2-Bromo-4-chlorophenol
| Identifier | Value | Reference |
| IUPAC Name | 2-bromo-4-chlorophenol | [2][3][4] |
| CAS Number | 695-96-5 | [1][3][4][5][6] |
| Molecular Formula | C₆H₄BrClO | [3][4][5][7] |
| Molecular Weight | 207.45 g/mol | [4][8] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)O | [4] |
| InChI | InChI=1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | [2][3][4] |
| InChIKey | ZIYRDJLAJYTELF-UHFFFAOYSA-N | [3][4][9] |
Physicochemical Properties
The physical and chemical properties of 2-Bromo-4-chlorophenol are summarized below. It typically appears as a white to off-white or slightly beige crystalline solid with a low melting point and a faint phenolic odor.[1][6][7] It is sparingly soluble in water but shows good solubility in solvents like methanol.[1][7]
Table 2: Physicochemical Data for 2-Bromo-4-chlorophenol
| Property | Value | Reference |
| Appearance | White to slightly beige low melting solid | [6][7] |
| Melting Point | 31-33 °C | [5][6] |
| Boiling Point | 248.6 °C (at 760 mmHg); 121-123 °C (at 10 mmHg) | [5][6] |
| Density | 1.8 ± 0.1 g/cm³ | [5][7] |
| Flash Point | 92.2 ± 21.8 °C | [5][7] |
| Vapor Pressure | 0.0 ± 0.5 mmHg (at 25 °C) | [5] |
| LogP (Octanol/Water) | 3.2 - 3.36 | [4][5][7] |
| Solubility | Sparingly soluble in water; Methanol: 0.1 g/mL, clear | [1][7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 2-Bromo-4-chlorophenol. Key data from various spectroscopic techniques are summarized below.
Table 3: Spectroscopic Data for 2-Bromo-4-chlorophenol
| Technique | Description of Key Signals | Reference |
| ¹H NMR | Spectra available, typically run at 400 MHz in CDCl₃. | [9][10][11] |
| ¹³C NMR | Spectra available for structural elucidation. | [4][12] |
| Infrared (IR) | Characteristic vibrational bands observed: O-H stretch (broad, 3250–3400 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹), C-Br stretch (560–580 cm⁻¹), and C-Cl stretch. | [2][4][13] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns. | [3][4][14][15] |
Experimental Protocols: Synthesis and Purification
The synthesis of 2-Bromo-4-chlorophenol presents a challenge in achieving high regioselectivity. The potent ortho-, para-directing hydroxyl group is fundamental to the synthetic strategies.[2]
Method 1: Electrophilic Bromination of 4-Chlorophenol
This is a common and direct method for synthesizing 2-Bromo-4-chlorophenol. Since the para position is blocked by the chlorine atom, the incoming bromine electrophile is directed to the ortho positions.[2]
Protocol:
-
Dissolve 4-chlorophenol in a suitable solvent, such as acetic acid.
-
Add a base, like sodium acetate, to manage the reaction conditions.
-
Carefully add liquid bromine dropwise to the solution while maintaining the temperature between 50–80°C.
-
Monitor the reaction to completion, controlling conditions to prevent the formation of di-brominated byproducts.
-
Upon completion, proceed with a standard aqueous workup, extraction with an organic solvent, and purification. Purity exceeding 95% can be achieved with this method.[2]
Method 2: Photocatalytic Bromination
This method utilizes a ruthenium-based photosensitizer for the bromination of phenols under mild conditions.
Protocol:
-
In a 10 mL round-bottomed flask, combine the phenol substrate (0.1 mmol), carbon tetrabromide (CBr₄, 33 mg, 0.1 mmol), and dichloro[tris(2,2'-bipyridine)]ruthenium(II) (Ru(bpy)₃Cl₂, 3.8 mg, 0.005 mmol) in anhydrous acetonitrile (CH₃CN, 1 mL).[16]
-
Irradiate the reaction mixture with a blue LED lamp (1 W) at room temperature.
-
Continuously pass air through the mixture.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is fully consumed.[16]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.[6]
-
Purify the resulting residue using fast column chromatography to obtain the final product.[6][16]
Reactivity and Key Applications
2-Bromo-4-chlorophenol is a versatile chemical intermediate primarily due to its specific halogenation pattern and the reactive hydroxyl group.
-
Agrochemicals : Its most notable application is as a key intermediate in the synthesis of the organophosphorus insecticide, profenofos.[2][6]
-
Pharmaceuticals : It serves as a reactant in the preparation of selective sphingosine-1-phosphate 4 receptor (S1P₄-R) agonists, which are of interest in drug development.[6]
-
Fine Chemicals : The compound is a precursor for synthesizing flame retardants and other halogenated aromatic compounds.[1] The hydroxyl group can be derivatized to form various esters, and the aromatic ring can undergo further substitutions.[2]
Biological Relevance: Metabolism of Profenofos
In environmental and toxicological research, 2-Bromo-4-chlorophenol is recognized as a detoxified metabolite of the pesticide profenofos. In vitro studies with human liver microsomes have shown that this metabolic conversion is primarily carried out by cytochrome P-450 enzymes, specifically CYP2B6 and CYP2C19. This makes the compound a potential biomarker for monitoring exposure to profenofos.[2]
Safety, Handling, and Storage
2-Bromo-4-chlorophenol is a hazardous substance and requires careful handling. It may cause skin, eye, and respiratory irritation and is harmful if swallowed or absorbed through the skin.[1][4][17] Prolonged or high-dose exposure may lead to systemic toxicity, potentially affecting the liver and kidneys.[1]
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard | H315 | Causes skin irritation | [4][12] |
| H319 | Causes serious eye irritation | [4][12] | |
| H335 | May cause respiratory irritation | [4][12][18] | |
| H302 | Harmful if swallowed | [4] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [17] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [17] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [17] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [17] |
Handling and Storage Recommendations:
-
Handling : Use in a well-ventilated area. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious clothing, and gloves.[1][17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][18]
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